molecular formula C21H18F4N2O4 B10911620 ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate

ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate

Cat. No.: B10911620
M. Wt: 438.4 g/mol
InChI Key: GNEJRLNLXKYFSN-UHFFFAOYSA-N
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Description

ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps, starting with the preparation of the difluoromethoxy-substituted phenyl derivatives. These intermediates are then subjected to pyrazole formation through cyclization reactions. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include difluoromethylating agents, cyclization catalysts, and esterification reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{3,5-BIS[4-(TRIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE
  • ETHYL 2-{3,5-BIS[4-(METHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE

Uniqueness

ETHYL 2-{3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and binding affinity compared to similar compounds with trifluoromethoxy or methoxy groups .

Properties

Molecular Formula

C21H18F4N2O4

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 2-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]acetate

InChI

InChI=1S/C21H18F4N2O4/c1-2-29-19(28)12-27-18(14-5-9-16(10-6-14)31-21(24)25)11-17(26-27)13-3-7-15(8-4-13)30-20(22)23/h3-11,20-21H,2,12H2,1H3

InChI Key

GNEJRLNLXKYFSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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